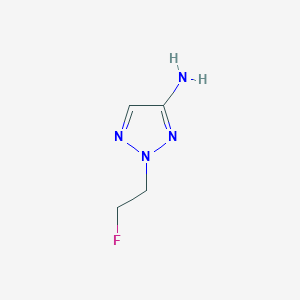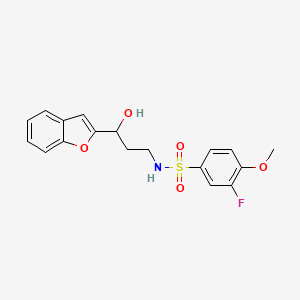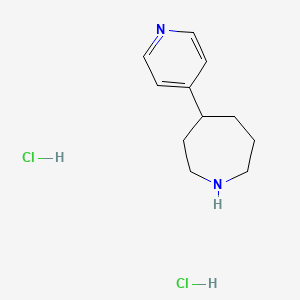![molecular formula C15H9ClN4O3S B2799088 5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476317-53-0](/img/structure/B2799088.png)
5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a chlorine atom and a nitro group, along with a pyridinyl-thiazolyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route starts with the nitration of 5-chlorobenzamide to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving a pyridinyl-thioamide intermediate. The final step involves coupling the thiazole derivative with the nitrated benzamide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The thiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Cyclization: Reagents like phosphorus pentachloride (PCl5) or sulfur dichloride (SCl2) under controlled temperatures.
Major Products
Reduction: 5-chloro-2-amino-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Used in the development of novel materials with unique properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of 5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
5-chloro-2-nitrobenzamide: Lacks the pyridinyl-thiazolyl moiety, making it less complex and potentially less active.
2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
5-chloro-2-nitro-N-(1,3-thiazol-2-yl)benzamide: Lacks the pyridinyl group, which may influence its binding affinity to molecular targets.
Uniqueness
The presence of both the nitro and chlorine substituents, along with the pyridinyl-thiazolyl moiety, makes 5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
IUPAC Name |
5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O3S/c16-9-4-5-13(20(22)23)10(7-9)14(21)19-15-18-12(8-24-15)11-3-1-2-6-17-11/h1-8H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZJXNXQFMTRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-butyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2799005.png)
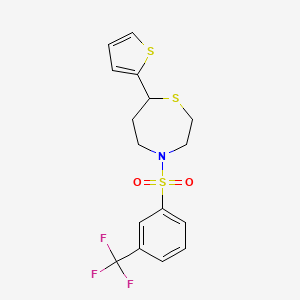
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)
![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)
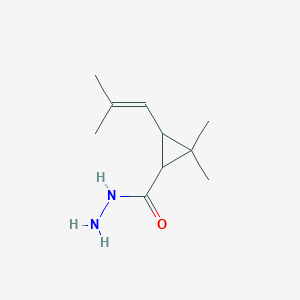
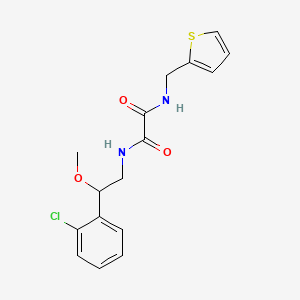
![7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2799015.png)
![5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B2799017.png)
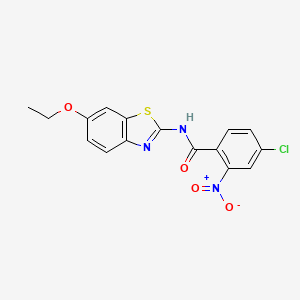
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2799020.png)
![N-(2,3-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2799023.png)
